1-Chloro-2-methoxyethylene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-methoxyethylene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of 2-chloroethanol with methanol in a reactor equipped with a distillation column. The reaction mixture is heated to a specific temperature, and the product is continuously distilled off to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methoxyethylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-methoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids under specific conditions.
Addition Reactions: The double bond in the ethylene backbone can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: 2-Methoxyethanol
Oxidation: Corresponding aldehydes or acids
Addition: 1,2-Dihalo-2-methoxyethane or 2-halo-2-methoxyethane
Scientific Research Applications
1-Chloro-2-methoxyethylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxyethylene involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of these molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methoxyethane
- 2-Chloroethanol
- 2-Methoxyethanol
- 1,2-Dimethoxyethane
Uniqueness
1-Chloro-2-methoxyethylene is unique due to its combination of a chlorine atom and a methoxy group attached to an ethylene backbone. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
34844-03-6 |
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Molecular Formula |
C3H5ClO |
Molecular Weight |
92.52 g/mol |
IUPAC Name |
(E)-1-chloro-2-methoxyethene |
InChI |
InChI=1S/C3H5ClO/c1-5-3-2-4/h2-3H,1H3/b3-2+ |
InChI Key |
QBMJPHAEZNVUOH-NSCUHMNNSA-N |
Isomeric SMILES |
CO/C=C/Cl |
Canonical SMILES |
COC=CCl |
Origin of Product |
United States |
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